4-Isopropoxy-3-(trifluoromethyl)benzoic acid

Descripción general

Descripción

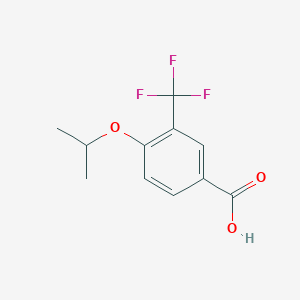

4-Isopropoxy-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C11H11F3O3 It is characterized by the presence of an isopropoxy group and a trifluoromethyl group attached to a benzoic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid typically involves the reaction of 4-hydroxy-3-(trifluoromethyl)benzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the isopropoxy group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

4-Isopropoxy-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antimicrobial Properties

Research has indicated that derivatives of 4-isopropoxy-3-(trifluoromethyl)benzoic acid exhibit significant antimicrobial activity. A study on salicylanilide esters, which include this compound, demonstrated their potential as antifungal agents against various strains of fungi. The synthesis and evaluation of these compounds highlighted their efficacy in inhibiting fungal growth, making them candidates for further development in antifungal therapies .

1.2 Drug Design

The trifluoromethyl group present in the compound enhances lipophilicity and metabolic stability, characteristics desirable in drug design. A review of FDA-approved drugs containing trifluoromethyl groups noted their effectiveness in improving pharmacokinetic properties, which can be leveraged in the design of new therapeutic agents . The incorporation of the isopropoxy group may further improve selectivity and potency against specific biological targets.

Material Science Applications

2.1 Polymer Chemistry

This compound can serve as a building block in the synthesis of novel polymers with enhanced thermal and chemical resistance. Its unique structure allows for the modification of polymer properties, such as solubility and mechanical strength. Research into fluorinated polymers has shown that incorporating trifluoromethyl groups can lead to materials with superior performance in harsh environments .

2.2 Coatings and Adhesives

Due to its hydrophobic nature imparted by the trifluoromethyl group, this compound is also explored for applications in coatings and adhesives. These materials benefit from increased water repellency and durability, making them suitable for outdoor applications where resistance to moisture is critical .

Environmental Applications

3.1 Biodegradation Studies

Investigations into the biodegradation of fluorinated compounds have revealed insights into microbial metabolism pathways involving this compound. Studies show that certain Pseudomonas species can metabolize this compound, suggesting potential bioremediation applications for environments contaminated with fluorinated aromatic compounds .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the isopropoxy group may influence its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the desired effects.

Comparación Con Compuestos Similares

Similar Compounds

4-(Trifluoromethyl)benzoic acid: Lacks the isopropoxy group, which may result in different chemical properties and applications.

4-Isopropoxybenzoic acid:

Uniqueness

4-Isopropoxy-3-(trifluoromethyl)benzoic acid is unique due to the combination of both the isopropoxy and trifluoromethyl groups. This dual functionality imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it valuable in various research and industrial applications .

Actividad Biológica

4-Isopropoxy-3-(trifluoromethyl)benzoic acid (CAS Number: 213598-16-4) is an organic compound characterized by its unique structural features, including an isopropoxy group and a trifluoromethyl group attached to a benzoic acid core. This compound has gained attention due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

- Molecular Formula : C₁₁H₁₁F₃O₃

- Molecular Weight : 248.2 g/mol

- Appearance : Typically presented as a white to light yellow powder.

- Melting Point : Approximately 172 °C.

The biological activity of this compound primarily involves its interaction with specific enzymes and cellular pathways:

- Enzyme Inhibition : This compound has been shown to inhibit enzymes involved in fatty acid synthesis, which can significantly impact lipid metabolism and cellular energy homeostasis.

- Cell Signaling Modulation : It influences various signaling pathways, particularly those related to inflammatory responses, by altering gene expression associated with immune functions .

Cellular Effects

This compound exhibits several cellular effects:

- Gene Expression : Alters the expression of genes involved in inflammatory responses, potentially modulating immune system activities.

- Metabolic Pathways : Inhibits key enzymes in metabolic pathways, leading to altered lipid profiles and energy metabolism.

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : Minimal cellular effects observed.

- High Doses : Significant alterations in cellular processes and metabolic pathways noted, indicating a threshold effect where higher concentrations lead to measurable biological responses.

Study on Enzyme Interaction

A study investigating the interaction of this compound with fatty acid synthase revealed:

- Inhibition Rate : The compound inhibited enzyme activity by approximately 40% at a concentration of 50 µM.

- Impact on Lipid Metabolism : Resulted in decreased levels of palmitate synthesis in cultured hepatocytes, suggesting potential applications in conditions related to dyslipidemia.

In Vivo Studies

In animal models, the administration of this compound demonstrated:

- Metabolic Changes : Alterations in serum lipid profiles were observed after administration of varying doses over four weeks.

- Inflammatory Response Modulation : Higher doses resulted in reduced markers of inflammation, indicating a potential therapeutic role in inflammatory diseases .

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Trifluoromethylbenzoic Acid | Lacks isopropoxy group | Limited enzyme inhibition |

| 4-Isopropoxybenzoic Acid | Lacks trifluoromethyl group | Different metabolic effects |

| This compound | Unique combination enhancing lipophilicity and reactivity | Significant enzyme inhibition |

Propiedades

IUPAC Name |

4-propan-2-yloxy-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-6(2)17-9-4-3-7(10(15)16)5-8(9)11(12,13)14/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRZLMJTOCTKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626751 | |

| Record name | 4-[(Propan-2-yl)oxy]-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213598-16-4 | |

| Record name | 4-(1-Methylethoxy)-3-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213598-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Propan-2-yl)oxy]-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.